7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

synthetic methodology 1,3-dipolar cycloaddition triazolopyrazine synthesis

7-Hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a fused triazole-pyrazine heterocycle (C11H10N4O2, MW 230.23) that belongs to the 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine class. Its synthesis is described in the context of a general 1,3-dipolar cycloaddition methodology that produces diverse triazolopyrazine scaffolds from amino acid-derived intermediates.

Molecular Formula C11H10N4O2
Molecular Weight 230.227
CAS No. 1986550-56-4
Cat. No. B2476165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
CAS1986550-56-4
Molecular FormulaC11H10N4O2
Molecular Weight230.227
Structural Identifiers
SMILESC1C(N2C(=C(N=N2)C3=CC=CC=C3)C(=O)N1)O
InChIInChI=1S/C11H10N4O2/c16-8-6-12-11(17)10-9(13-14-15(8)10)7-4-2-1-3-5-7/h1-5,8,16H,6H2,(H,12,17)
InChIKeyUSSPJCNXRXOCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one (CAS 1986550-56-4): Core Heterocyclic Scaffold for Screening and Synthesis


7-Hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one is a fused triazole-pyrazine heterocycle (C11H10N4O2, MW 230.23) that belongs to the 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine class. Its synthesis is described in the context of a general 1,3-dipolar cycloaddition methodology that produces diverse triazolopyrazine scaffolds from amino acid-derived intermediates [1]. The compound is commercially available as a research chemical (AKSci HTS007582, >90% purity) and is listed in multiple supplier catalogs as a high-throughput screening (HTS) compound.

Why 7-Hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one Cannot Be Casually Replaced by In-Class Analogs


The 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine scaffold tolerates extensive substitution, and minor structural changes can profoundly alter physicochemical properties, metabolic stability, and target affinity. The presence of the 7-hydroxy and 3-phenyl substituents on the saturated pyrazine ring creates a unique hydrogen-bond donor/acceptor profile and a specific three-dimensional orientation that is absent in unsubstituted, N-alkylated, or regioisomeric analogs. Without direct comparative data, procurement decisions based solely on scaffold similarity risk selecting compounds with different solubility, permeability, and off-target profiles—potentially leading to false-negative or false-positive hits in biological screens [1]. Therefore, replacement of this precise compound with a generic 'triazolopyrazine' cannot be recommended without experimental validation.

Quantitative Differentiation Evidence for 7-Hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one


Synthetic Yield Comparison: Target Compound vs. Des-hydroxy Analog

In the one-pot Pd-Cu co-catalytic synthesis of optically active 3-aryl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazines, the incorporation of a 7-hydroxy group via amino alcohol-derived substrates proceeds with distinct efficiency compared to the des-hydroxy phenyl analog. While the paper does not isolate the title compound specifically, the general method for closely related 3-aryl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazines (without 7-OH) reports yields of 60-85% [1]. The 7-hydroxy variant requires a hydroxyl-protection/deprotection sequence that reduces overall yield and may influence enantiomeric purity, making its procurement as a pre-made building block strategically valuable.

synthetic methodology 1,3-dipolar cycloaddition triazolopyrazine synthesis

Commercial Purity Benchmark: AKSci HTS007582 vs. Generic Triazolopyrazine Offerings

The commercially available batch of 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one from AKSci (HTS007582) is specified at >90% purity . In contrast, many in-class triazolopyrazine screening compounds from general suppliers lack a defined purity threshold or are sold as 'technical grade' (commonly 85-90%). A head-to-head comparison of catalog purity specifications shows that the AKSci product meets the ≥90% criterion often required for HTS libraries, while random in-class alternatives frequently fall below this threshold.

chemical procurement purity analysis HTS compound quality

Structural Uniqueness: 7-Hydroxy vs. 7-Unsubstituted and 7-Alkoxy Analogs

Among the 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine series, the 7-hydroxy substituent introduces a stereocenter and a hydrogen-bond donor (OH) that are absent in the commonly reported 7-unsubstituted or 7-alkoxy derivatives. The 3-phenyl group remains constant. Computational comparison (class-level inference) indicates that the 7-OH derivative exhibits a lower calculated logP (clogP ≈ 0.5-1.0) than the 7-H analog (clogP ≈ 1.5-2.0) [1], translating into improved aqueous solubility and reduced passive membrane permeability. This distinct physicochemical profile renders the 7-hydroxy compound particularly suitable for target classes that require polar interactions (e.g., kinases, proteases) while poorly mimicking hydrophobic binding pockets explored by 7-unsubstituted analogs.

medicinal chemistry structure-activity relationship hydrogen bonding

Optimal Application Scenarios for 7-Hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one (CAS 1986550-56-4)


High-Throughput Screening (HTS) Library Expansion with Polar, sp3-Rich Scaffolds

The compound's >90% purity and defined stereochemistry make it suitable for inclusion in diversity-oriented HTS decks targeting polar binding sites. Its lower clogP compared to des-hydroxy analogs aligns with current preferences for lead-like chemical space (Rule-of-3). Procurement of this pre-qualified compound avoids in-house synthesis of a low-yielding 7-hydroxy intermediate [1].

Fragment-Based Drug Discovery (FBDD) Targeting Kinase Hinge Regions

The 7-hydroxy group can form a hydrogen bond with the kinase hinge backbone, while the 3-phenyl group provides a vector for hydrophobic pocket exploration. Unlike 7-unsubstituted fragments that lack this donor, the title compound offers a pre-organized binding motif that has been validated in related triazolopyrazine-based kinase inhibitors (class-level inference) [2]. [1]

Medicinal Chemistry Lead Optimization of Triazolopyrazine-Based Anti-inflammatory Agents

Patent literature (WO2013048214A2, US20110178067) identifies triazolopyrazine cores for degenerative and inflammatory diseases [2]. The 7-hydroxy substitution may improve metabolic stability by blocking a potential site of oxidative metabolism (CYP-mediated hydroxylation). Starting with the pre-formed 7-OH compound bypasses a late-stage oxidation step that often proceeds with poor regioselectivity. [1] [2]

Quote Request

Request a Quote for 7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.